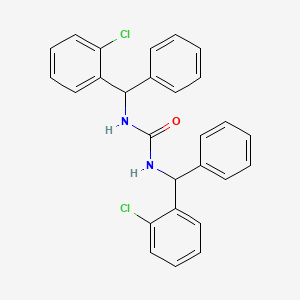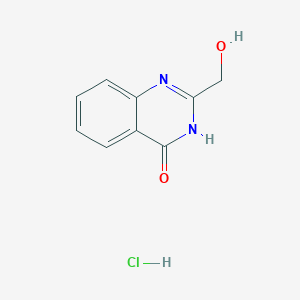![molecular formula C17H28BrNO2 B1652834 N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide CAS No. 1609406-83-8](/img/structure/B1652834.png)
N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide
Overview
Description
“N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide” is a chemical compound with the CAS Number: 1609406-83-8 . It has a molecular weight of 358.32 .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H27NO2.BrH/c1-19-16-10-9-14 (13-17 (16)20-2)11-12-18-15-7-5-3-4-6-8-15;/h9-10,13,15,18H,3-8,11-12H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.32 .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has shown promise in the treatment of Alzheimer’s disease. It can bind with alpha7 nicotinic acetylcholine receptors (α7nAChR), which is the same binding site as bungarotoxin . It has demonstrated anti-inflammatory activity and neuroprotective effects. Notably, it can directly act on amyloid protein, reducing the toxic effects of beta-amyloid on nerve cells . This suggests its potential use in preparing medications to combat Alzheimer’s disease.
Anti-Ulcer Medication
Derivatives of this compound have been synthesized and evaluated for their effectiveness in preventing water-immersion stress-induced gastric ulceration in rats. Certain derivatives, such as N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, have shown significant anti-ulcer activity . This indicates the compound’s potential application in developing treatments for ulcerative conditions.
Neuroprotective Agent
The compound’s ability to improve the toxicity of nerve cells suggests its application as a neuroprotective agent. It could potentially be used to treat or prevent neurodegenerative diseases by protecting neuronal cells from damage or death .
Cognitive Function Enhancer
In animal models, the compound has been shown to effectively improve learning ability and memory. This points to its application as a cognitive function enhancer, which could be beneficial in treating conditions like dementia and other cognitive impairments .
Amyloid Beta Depolymerization
The compound’s interaction with amyloid protein and its ability to depolymerize beta-amyloid could make it a valuable tool in research focused on understanding and treating amyloidosis and related conditions .
Anti-Inflammatory Research
Given its good anti-inflammatory activity, the compound could be used in scientific research to explore new anti-inflammatory drugs or to study the inflammatory process itself .
Chemical Synthesis and Chromatography
The compound’s structure and properties make it suitable for use in chemical synthesis and chromatography. It could serve as a reference compound or a reagent in various chemical analyses .
Material Science Applications
The compound may also find applications in material science, particularly in the development of new materials with specific properties influenced by the compound’s molecular structure .
Safety and Hazards
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cycloheptanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.BrH/c1-19-16-10-9-14(13-17(16)20-2)11-12-18-15-7-5-3-4-6-8-15;/h9-10,13,15,18H,3-8,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUBCLYRCPAEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CCCCCC2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609406-83-8 | |
| Record name | Cycloheptanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-1-(3-phenylpropyl)pyrrolidin-2-one](/img/structure/B1652752.png)
![1-(2,4-Difluorophenyl)-N-[(2-hydroxycyclopentyl)methyl]cyclobutane-1-carboxamide](/img/structure/B1652755.png)
![3-[2,6-Di(propan-2-yl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione](/img/structure/B1652756.png)

![Methyl 2-cyclopropyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]propanoate](/img/structure/B1652758.png)

![1-(4-Methylsulfonylphenyl)-N-[(1-propan-2-yltetrazol-5-yl)methyl]ethanamine](/img/structure/B1652763.png)





![3-Bromo-5-trifluoromethylbenzo[b]thiophene](/img/structure/B1652773.png)
